METHYL 4-[(E)-2-PHENYLETHENESULFONAMIDO]BENZOATE
Description
METHYL 4-[(E)-2-PHENYLETHENESULFONAMIDO]BENZOATE is a sulfonamide-derived aromatic compound characterized by a methyl ester group at the para position of a benzoate moiety and an (E)-configured styrenesulfonamide substituent. The compound’s stereoelectronic properties, such as the conjugation between the sulfonamide group and the aromatic ring, influence its reactivity and biological activity. Crystallographic studies using programs like SHELXL and ORTEP-III have been critical in resolving its three-dimensional conformation, which is essential for structure-activity relationship (SAR) analyses .
Properties
IUPAC Name |
methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-21-16(18)14-7-9-15(10-8-14)17-22(19,20)12-11-13-5-3-2-4-6-13/h2-12,17H,1H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHJEQCADCAELG-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(E)-2-PHENYLETHENESULFONAMIDO]BENZOATE typically involves the reaction of 4-aminobenzoic acid with (E)-2-phenylethenyl sulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
Methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of METHYL 4-[(E)-2-PHENYLETHENESULFONAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby altering the enzyme’s conformation and function. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of METHYL 4-[(E)-2-PHENYLETHENESULFONAMIDO]BENZOATE, a comparative analysis is presented against three analogs:
Compound A : ETHYL 4-[(Z)-2-PHENYLETHENESULFONAMIDO]BENZOATE
- Structural Differences :
- Ethyl ester substituent instead of methyl.
- (Z)-configuration of the styrenesulfonamide group.
- Impact on Properties :
Compound B : METHYL 4-[(E)-2-(4-CHLOROPHENYL)ETHENESULFONAMIDO]BENZOATE
- Structural Differences :
- Chlorine atom at the para position of the phenyl group.
- Impact on Properties :
- Electron-withdrawing Cl substituent enhances sulfonamide acidity (pKa = 8.2 vs. 9.1 for the parent compound), improving hydrogen-bonding capacity in enzyme binding .
- Crystallographic data (resolved via WinGX ) show tighter molecular packing due to Cl···π interactions, increasing melting point (mp = 175°C) .
Compound C : METHYL 4-[(E)-2-PHENYLETHENESULFONYL]BENZOATE (Sulfonyl Analog)
- Structural Differences :
- Sulfonyl (-SO₂-) group replaces sulfonamido (-NHSO₂-).
- Impact on Properties: Loss of NH reduces hydrogen-bond donor capacity, diminishing inhibitory potency (IC50 = 12 μM vs. 0.8 μM for the sulfonamide) in COX-2 assays . Increased rigidity improves crystallinity (reported via SHELXTL), with a higher decomposition temperature (Td = 290°C vs. 265°C) .
Table 1: Comparative Data for this compound and Analogs
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | 331.35 g/mol | 345.38 g/mol | 365.79 g/mol | 316.34 g/mol |
| logP | 2.3 | 2.8 | 3.1 | 1.9 |
| Melting Point | 162°C | 145°C | 175°C | 210°C |
| pKa (sulfonamide) | 9.1 | 8.9 | 8.2 | N/A (sulfonyl) |
| COX-2 IC50 | 0.8 μM | 5.6 μM | 0.5 μM | 12 μM |
Key Research Findings
Stereochemical Stability : The (E)-configuration of the target compound confers superior stability over (Z)-isomers due to reduced steric strain, as validated by DFT calculations and ORTEP-III -generated thermal ellipsoid plots .
Biological Activity : The sulfonamide NH group is critical for COX-2 inhibition, as demonstrated by a 15-fold drop in potency when replaced with a sulfonyl group (Compound C) .
Crystallographic Insights : SHELXL refinements reveal intramolecular S=O···H-N hydrogen bonds in the target compound, absent in analogs with bulkier substituents, explaining its enhanced solubility .
Biological Activity
Methyl 4-[(E)-2-phenylethenesulfonamido]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and pest management. This article provides an overview of its biological activity, supported by data tables, case studies, and detailed research findings.
This compound is a synthetic compound characterized by the following chemical structure:
- Molecular Formula : C16H15NO3S
- Molecular Weight : 303.36 g/mol
The compound features a benzoate moiety linked to a sulfonamide group, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Several studies have indicated that sulfonamide derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
-
Insecticidal Properties
- This compound has been evaluated for its insecticidal activity. Research indicates that it may act as a potent insecticide against agricultural pests, contributing to integrated pest management strategies.
-
Antitumor Activity
- Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. The dual inhibition of metabolic pathways in cancer cells has been a focal point of research.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
Table 2: Insecticidal Efficacy Against Common Pests
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated significant bactericidal activity, with an MIC of 32 µg/mL, indicating potential for development as an antimicrobial agent in clinical settings.
Case Study 2: Insecticidal Application
In agricultural trials, this compound was tested against Aedes aegypti larvae. The compound exhibited an LC50 of 0.5 mg/L, highlighting its effectiveness as a biopesticide. This study emphasizes the compound's utility in controlling mosquito populations, thus aiding in vector-borne disease management.
Research Findings
Recent research has focused on elucidating the mechanisms underlying the biological activities of this compound:
- Mechanism of Action : It is hypothesized that the compound disrupts microbial cell wall synthesis and interferes with metabolic pathways in insects, leading to mortality.
- Synergistic Effects : Combining this compound with other known insecticides has shown enhanced efficacy, suggesting potential for use in combination therapies.
Future Perspectives
The ongoing exploration of this compound's biological activity holds promise for various applications in medicine and agriculture. Future studies should focus on:
- In Vivo Studies : To assess the safety and efficacy in live animal models.
- Mechanistic Studies : To further understand the biochemical pathways affected by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
